Cas no 1043960-07-1 (1-bromo-2-(1-isocyanoethyl)benzene)

1-Bromo-2-(1-isocyanoethyl)benzene is a versatile aromatic compound featuring both bromo and isocyano functional groups, making it a valuable intermediate in organic synthesis. The bromo substituent allows for further functionalization via cross-coupling reactions, while the isocyano group is highly reactive, enabling its use in multicomponent reactions, such as Ugi or Passerini reactions, to construct complex heterocycles or peptidomimetics. Its stability under standard conditions ensures ease of handling, and its well-defined reactivity profile makes it suitable for applications in medicinal chemistry and material science. This compound is particularly useful for introducing isocyanide functionalities into aromatic systems with precision.
1-bromo-2-(1-isocyanoethyl)benzene structure
1043960-07-1 structure
Product name:1-bromo-2-(1-isocyanoethyl)benzene
CAS No:1043960-07-1
MF:C9H8BrN
MW:210.070521354675
CID:6443909
PubChem ID:5183425

1-bromo-2-(1-isocyanoethyl)benzene Chemical and Physical Properties

Names and Identifiers

    • 1-bromo-2-(1-isocyanoethyl)benzene
    • 1043960-07-1
    • EN300-1897607
    • Inchi: 1S/C9H8BrN/c1-7(11-2)8-5-3-4-6-9(8)10/h3-7H,1H3
    • InChI Key: QITPLTWADMJGDM-UHFFFAOYSA-N
    • SMILES: BrC1C=CC=CC=1C(C)[N+]#[C-]

Computed Properties

  • Exact Mass: 208.98401g/mol
  • Monoisotopic Mass: 208.98401g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 170
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 4.4Ų
  • XLogP3: 2.7

1-bromo-2-(1-isocyanoethyl)benzene Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1897607-1.0g
1-bromo-2-(1-isocyanoethyl)benzene
1043960-07-1
1g
$1070.0 2023-06-03
Enamine
EN300-1897607-0.1g
1-bromo-2-(1-isocyanoethyl)benzene
1043960-07-1
0.1g
$943.0 2023-09-18
Enamine
EN300-1897607-0.25g
1-bromo-2-(1-isocyanoethyl)benzene
1043960-07-1
0.25g
$985.0 2023-09-18
Enamine
EN300-1897607-0.05g
1-bromo-2-(1-isocyanoethyl)benzene
1043960-07-1
0.05g
$900.0 2023-09-18
Enamine
EN300-1897607-10.0g
1-bromo-2-(1-isocyanoethyl)benzene
1043960-07-1
10g
$4606.0 2023-06-03
Enamine
EN300-1897607-10g
1-bromo-2-(1-isocyanoethyl)benzene
1043960-07-1
10g
$4606.0 2023-09-18
Enamine
EN300-1897607-5g
1-bromo-2-(1-isocyanoethyl)benzene
1043960-07-1
5g
$3105.0 2023-09-18
Enamine
EN300-1897607-2.5g
1-bromo-2-(1-isocyanoethyl)benzene
1043960-07-1
2.5g
$2100.0 2023-09-18
Enamine
EN300-1897607-5.0g
1-bromo-2-(1-isocyanoethyl)benzene
1043960-07-1
5g
$3105.0 2023-06-03
Enamine
EN300-1897607-1g
1-bromo-2-(1-isocyanoethyl)benzene
1043960-07-1
1g
$1070.0 2023-09-18

Additional information on 1-bromo-2-(1-isocyanoethyl)benzene

Professional Introduction to Compound with CAS No. 1043960-07-1 and Product Name: 1-bromo-2-(1-isocyanoethyl)benzene

1-bromo-2-(1-isocyanoethyl)benzene, identified by the chemical abstracts service number CAS No. 1043960-07-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound, featuring a bromine substituent at the ortho position relative to a cyanoethyl group, exhibits unique reactivity that makes it a valuable intermediate in the synthesis of various biologically active molecules. The structural motif of this compound, combining a bromobenzene core with an isocyanoethyl side chain, opens up diverse synthetic possibilities, particularly in the development of novel therapeutic agents and functional materials.

The synthetic utility of 1-bromo-2-(1-isocyanoethyl)benzene lies in its ability to participate in a wide range of chemical transformations. The presence of the bromine atom allows for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are pivotal in constructing complex molecular architectures. Additionally, the isocyanoethyl group can undergo nucleophilic addition or condensation reactions, enabling the introduction of additional functional groups or the formation of new carbon-carbon bonds. These properties make it an indispensable building block in medicinal chemistry and polymer science.

In recent years, there has been growing interest in the applications of 1-bromo-2-(1-isocyanoethyl)benzene in the development of pharmaceutical intermediates. Researchers have leveraged its reactivity to synthesize novel heterocyclic compounds, which have shown promise in preclinical studies as potential inhibitors of various biological targets. For instance, derivatives of this compound have been explored as modulators of enzyme activity and as components in drug candidates targeting neurological disorders. The ability to fine-tune the electronic and steric properties of the molecule through strategic functionalization has allowed chemists to optimize potency and selectivity.

The material science applications of 1-bromo-2-(1-isocyanoethyl)benzene are equally compelling. Its incorporation into polymer matrices can yield materials with enhanced thermal stability and mechanical strength. The isocyanoethyl group can react with polyols or amines to form polyurethanes, which find use in coatings, adhesives, and elastomers. Furthermore, the bromine atom provides a handle for further modifications via radical reactions, enabling the creation of cross-linked networks with tailored properties. These advancements highlight the versatility of this compound in addressing challenges across multiple scientific disciplines.

Advances in catalysis and green chemistry have also contributed to the growing interest in 1-bromo-2-(1-isocyanoethyl)benzene. The development of more efficient and environmentally benign synthetic routes has made it feasible to produce this compound on larger scales while minimizing waste. Transition-metal-catalyzed reactions, in particular, have revolutionized the way organic molecules are constructed, allowing for unprecedented levels of control over reaction outcomes. This has spurred innovation in both academic research and industrial applications, where cost-effectiveness and sustainability are paramount.

The biological activity of derivatives derived from CAS No 1043960-07-1, such as 1-bromo-2-(1-isocyanoethyl)benzene, continues to be a focal point for medicinal chemists. By integrating this scaffold into drug-like molecules, researchers aim to exploit its unique structural features to achieve desired pharmacological effects. For example, studies have demonstrated that certain analogs exhibit anti-inflammatory properties by modulating signaling pathways associated with immune responses. Such findings underscore the importance of exploring novel chemical entities like this one for addressing unmet medical needs.

Looking ahead, the future prospects for 1-bromo-2-(1-isocyanoethyl)benzene appear promising as new methodologies emerge and our understanding of its reactivity deepens. The integration of computational chemistry and machine learning techniques is expected to accelerate the discovery process by predicting optimal synthetic routes and predicting biological outcomes with greater accuracy. This interdisciplinary approach will likely lead to more efficient drug discovery pipelines and innovative material designs.

In conclusion,CAS No 1043960-07-1 serves as a cornerstone for numerous synthetic endeavors across pharmaceuticals and materials science. Its unique structural features and versatile reactivity make it an invaluable tool for chemists seeking to push the boundaries of molecular design. As research progresses, we can anticipate even more exciting applications emerging from this remarkable compound.

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